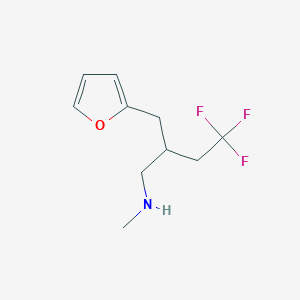

4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine

Description

4,4,4-Trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is a fluorinated secondary amine featuring a trifluoromethyl group, a furan-2-ylmethyl substituent, and an N-methylated amine moiety. Its molecular formula is C₁₁H₁₅F₃NO (calculated from ), with a molecular weight of 235.22 g/mol (assuming accurate formula). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring may facilitate π-π interactions in biological targets. This compound is listed with one supplier under CAS 2097977-56-3 and is denoted by the InChIKey KXRNJOKWVSKLPV-UHFFFAOYSA-N .

Properties

IUPAC Name |

4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO/c1-14-7-8(6-10(11,12)13)5-9-3-2-4-15-9/h2-4,8,14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRNJOKWVSKLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1=CC=CO1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation and Fluorination Approach

- The compound is typically synthesized by first constructing a butanamine backbone, then introducing the furan-2-ylmethyl group via N-alkylation using furan-containing alkyl halides.

- Fluorination is achieved by employing trifluoromethylating agents or using trifluoromethyl-substituted starting materials to install the 4,4,4-trifluoromethyl group on the butane chain.

- This method leverages the versatility of alkylation reactions and fluorination chemistry to efficiently assemble the target molecule with good control over regioselectivity and stereochemistry.

Multi-Stage Synthesis of Aminofurans (Relevant to the Furan Moiety)

- A patented method (US20230339876A1) describes a novel, cost-effective industrial-scale preparation of 4-aminofurans, which are key intermediates related to the furan moiety in the target compound.

- Traditional methods involve bromination, dehalogenation, coupling reactions, and deprotection steps, often using heavy metals (e.g., zinc, copper catalysts) and protecting groups such as Boc-amine.

- The patented method improves upon these by avoiding heavy metals and complex protecting groups, achieving higher yields and purity suitable for scale-up.

- The process involves direct amination of furan derivatives, facilitating the synthesis of aminofuran intermediates that can be further elaborated to the target amine compound.

One-Pot Synthesis of Hetarylaminomethylidene Derivatives of Furans

- Recent research (MDPI, 2023) introduces a one-pot method synthesizing hetarylaminomethylidene derivatives of furan-2(3H)-ones using triethyl orthoformate and heterocyclic amines under reflux in isopropyl alcohol.

- This method forms intermediates via nucleophilic addition and subsequent elimination steps, yielding enamines with high efficiency.

- Although this method is focused on different furan derivatives, it demonstrates potential for adaptation to synthesize furan-containing amines by modifying the amine and electrophilic components accordingly.

Transition-Metal-Free Continuous-Flow Synthesis for Furan Derivatives

- A recent advancement describes a transition-metal-free continuous-flow synthesis of 2,5-diarylfurans from 1,3-dienes, using oxidation and dehydration steps without metal catalysts.

- While this method targets diarylfurans, the metal-free and continuous-flow aspects highlight modern trends in furan chemistry that could inspire scalable and green synthesis routes for related compounds like 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The most direct and adaptable approach for synthesizing this compound involves N-alkylation of a suitable butanamine precursor with a furan-containing alkyl halide, combined with introduction of the trifluoromethyl group by fluorination or starting from trifluoromethylated building blocks.

- For industrial applications, the patented aminofuran preparation method offers a cost-effective and scalable route to key intermediates, avoiding heavy metals and complex protections.

- Emerging one-pot and continuous-flow methods provide promising avenues for more sustainable and efficient synthesis, though further adaptation is needed to directly apply them to this specific compound.

- Future research could focus on integrating these methods to develop a streamlined, metal-free, and high-yielding synthesis suitable for pharmaceutical or agrochemical production.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4,4-Trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations in Trifluorobutane Amines

The following table highlights key structural and commercial differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Suppliers | CAS Number | InChIKey |

|---|---|---|---|---|---|---|

| 4,4,4-Trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine | C₁₁H₁₅F₃NO | 235.22 | Furan-2-ylmethyl, N-methyl | 1 | 2097977-56-3 | KXRNJOKWVSKLPV-UHFFFAOYSA-N |

| 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine | C₁₀H₁₃F₃NO | 220.21 | Furan-2-ylmethyl, NH₂ | 1 | 2098105-53-2 | Not provided |

| 4,4,4-Trifluoro-2-phenylbutan-1-amine | C₁₀H₁₂F₃N | 203.21 | Phenyl, NH₂ | Not listed | 2004 entry (PubChem) | Not provided |

| N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2,3-dimethylbutan-1-amine | C₁₇H₂₂FNO | 275.36 | 4-Fluorophenyl-furan, dimethylbutylamine | 1 | Not listed | Not provided |

Key Observations :

- N-Methylation : The target compound’s secondary amine (N-methyl) may reduce polarity and improve blood-brain barrier penetration compared to primary amines (e.g., 4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-amine) .

- The 4-fluorophenyl variant () adds fluorine’s electronegativity, which could enhance target interactions .

- Supplier Availability: Limited commercial availability (1 supplier for most analogs) suggests these compounds are niche research chemicals, possibly used in early-stage drug discovery .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl group increases lipophilicity across all analogs, favoring membrane permeability. The furan-2-ylmethyl group may reduce logP compared to phenyl due to oxygen’s polarity .

- Metabolic Stability : N-Methylation in the target compound likely slows oxidative deamination compared to primary amines, extending half-life .

Biological Activity

4,4,4-Trifluoro-2-(furan-2-ylmethyl)-N-methylbutan-1-amine is a fluorinated organic compound notable for its structural features, including a trifluoromethyl group and a furan moiety. This compound has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 207.19 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14F3NO |

| Molecular Weight | 207.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | KXRNJOKWVSKLPV-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to or derived from this compound. Research indicates that fluorinated compounds often exhibit enhanced antibacterial activity due to their unique chemical properties.

- Mechanism of Action : The trifluoromethyl group can enhance the compound's ability to penetrate bacterial membranes, while the furan ring may participate in π-π interactions with target proteins.

- Case Studies :

- A study highlighted that fluorinated derivatives showed significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains .

- Another investigation assessed a series of related compounds for their efficacy against gram-positive bacteria and mycobacteria, finding some derivatives effective at submicromolar concentrations .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : Various derivatives were tested against breast, colon, and lung cancer cell lines. Compounds with similar structural features demonstrated significant antiproliferative activity .

- Research Findings :

Cytotoxicity Profile

Evaluating the cytotoxic effects on primary mammalian cell lines is crucial for determining the safety and therapeutic window of new compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.